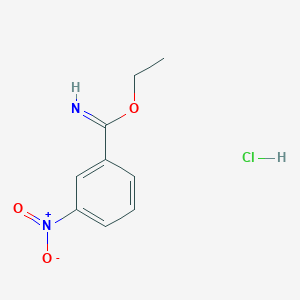

alpha-Ethoxy-m-nitrobenzylideneammonium chloride

Description

α-Ethoxy-m-nitrobenzylideneammonium chloride is a quaternary ammonium salt characterized by a nitro-substituted aromatic ring, an ethoxy group at the α-position, and a benzylideneammonium core. The compound’s reactivity is likely influenced by the electron-withdrawing nitro group (meta-position) and the ethoxy moiety, which may modulate solubility and stability.

Properties

IUPAC Name |

ethyl 3-nitrobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,10H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIXZMQBWUENJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973044 | |

| Record name | Ethyl 3-nitrobenzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57508-53-9 | |

| Record name | Benzenecarboximidic acid, 3-nitro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57508-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethoxy-m-nitrobenzylideneammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057508539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-nitrobenzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-ethoxy-m-nitrobenzylideneammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pinner Reaction: Primary Synthetic Pathway

The most widely recognized method for synthesizing alpha-ethoxy-m-nitrobenzylideneammonium chloride involves the Pinner reaction , a classical approach for converting nitriles to imidate esters. This reaction proceeds via the nucleophilic addition of ethanol to m-nitrobenzonitrile in the presence of anhydrous hydrogen chloride (HCl), forming the corresponding imidate hydrochloride.

Reaction Mechanism

- Nitrile Activation : m-Nitrobenzonitrile reacts with HCl to form a protonated nitrile intermediate.

- Ethanol Addition : Ethanol attacks the electrophilic carbon of the protonated nitrile, leading to a tetrahedral intermediate.

- Rearrangement : The intermediate collapses, eliminating ammonia and forming the imidate ester hydrochloride.

The overall reaction can be summarized as:

$$

\text{m-Nitrobenzonitrile} + \text{EtOH} + \text{HCl} \rightarrow \text{C}9\text{H}{10}\text{N}2\text{O}3\cdot\text{ClH} + \text{NH}_3

$$

Experimental Conditions

- Temperature : Conducted at 0–5°C to minimize side reactions.

- Reagents : Stoichiometric excess of HCl gas is bubbled into a solution of m-nitrobenzonitrile in ethanol.

- Workup : The product precipitates as a crystalline solid, which is filtered and washed with cold ether.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₃·ClH |

| Molecular Weight | 230.651 g/mol |

| Boiling Point | 273.6°C at 760 mmHg |

| Flash Point | 119.3°C |

| Density | 1.42 g/cm³ (estimated) |

Alternative Synthetic Routes

Nitrone Quaternization

A less common method involves the quaternization of nitrones , as demonstrated in the synthesis of analogous ammonium salts. For this compound, this approach would require:

- Nitrone Formation : Condensation of m-nitrobenzaldehyde with O-ethylhydroxylamine to form the nitrone intermediate.

- Quaternization : Treatment with methyl chloride or dimethyl sulfate to yield the quaternary ammonium salt.

While this method is theoretically viable, it is less efficient than the Pinner reaction due to challenges in stabilizing the nitrone intermediate under acidic conditions.

Reaction Optimization and Critical Parameters

HCl Concentration

The yield of the Pinner reaction is highly dependent on HCl purity. Anhydrous conditions prevent hydrolysis of the imidate ester to the corresponding amide. Excess HCl gas ensures complete protonation of the nitrile.

Applications and Derivatives

This compound is primarily used as:

- A protecting group for amines in peptide synthesis.

- An intermediate in the preparation of N-heterocycles , such as imidazoles and benzimidazoles.

Derivatives of this compound, including its methyl and propyl analogs, have been explored for antimicrobial activity, though data remain proprietary.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: alpha-Ethoxy-m-nitrobenzylideneammonium chloride can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Formation of nitrobenzaldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzylideneammonium compounds.

Scientific Research Applications

Chemistry: alpha-Ethoxy-m-nitrobenzylideneammonium chloride is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new biochemical assays.

Medicine: Research into the medicinal applications of this compound includes its potential use as a precursor in the synthesis of therapeutic agents. Its unique structure allows for the exploration of new drug candidates.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Ethoxy-m-nitrobenzylideneammonium chloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzylideneammonium moiety can interact with nucleophiles. These interactions can lead to the modulation of biochemical pathways and the formation of new chemical entities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations :

Nitroaromatic Derivatives: Compound 7 shares a nitro group but differs in core structure (picolinamide vs. benzylideneammonium). Its synthesis involves halogenated solvents and reflux conditions, suggesting that α-ethoxy-m-nitrobenzylideneammonium chloride might require similar high-temperature steps for nitro group incorporation.

Quaternary Ammonium Salts :

- Unlike triazole-based agrochemicals (e.g., hexaconazole ), the target compound’s ammonium group could enhance water solubility, making it suitable for aqueous-phase reactions.

Ethoxy vs. Other Alkoxy Groups :

- The α-ethoxy group may sterically hinder nucleophilic attacks compared to smaller alkoxy groups (e.g., methoxy), a feature critical in stabilizing intermediates during synthesis.

Research Findings and Limitations

Physicochemical Properties :

- The nitro group’s electron-withdrawing nature likely reduces the basicity of the ammonium center compared to non-nitrated quaternary salts. This could impact its interactions in catalytic systems or biological activity.

Critical Notes on Evidence Limitations

Data Gaps: None of the provided sources explicitly discuss α-ethoxy-m-nitrobenzylideneammonium chloride. Comparisons are inferred from structural analogs (e.g., nitroaromatics , ammonium salts ).

Contradictions : focuses on anthocyanins, which are unrelated structurally or functionally, highlighting the need for broader chemical databases.

Recommendations for Further Research

- Explore synthetic protocols for benzylideneammonium salts in peer-reviewed journals beyond the provided evidence.

- Investigate spectroscopic data (e.g., NMR, IR) to confirm the compound’s electronic environment and stability.

Biological Activity

Alpha-Ethoxy-m-nitrobenzylideneammonium chloride is a compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 273.68 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate |

| Fungal Strains | Low |

2. Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Mechanism of Action :

- Caspase Activation : Increases in caspase-3 and caspase-9 activities were noted in treated cells.

- Cell Cycle Arrest : The compound caused G1 phase arrest in cancer cell lines.

3. Cytotoxicity Studies

In cytotoxicity assays, this compound demonstrated varying levels of toxicity towards different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 20.5 |

| HepG2 (Liver Cancer) | 18.0 |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In a recent investigation published in Cancer Letters, the compound was tested on various cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies for cancer treatment .

Q & A

Basic Question: What methodological approaches are recommended for synthesizing α-ethoxy-m-nitrobenzylideneammonium chloride, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions between nitrobenzene derivatives and ethoxy-ammonium precursors. A methodological framework includes:

- Stepwise purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate intermediates, reducing byproduct contamination .

- Reaction monitoring : Employ thin-layer chromatography (TLC) at 30-minute intervals to track progress and adjust reaction time/temperature.

- Optimization : Increase yield by pre-activating the ammonium precursor with anhydrous ethanol to enhance nucleophilicity .

Basic Question: How should researchers characterize the purity and structural integrity of α-ethoxy-m-nitrobenzylideneammonium chloride?

Answer:

A multi-technique approach is critical:

- Spectroscopic validation : Use FT-IR to confirm the presence of nitro (1520–1350 cm⁻¹) and ammonium (3200–2800 cm⁻¹) groups. Compare with reference spectra from analogous compounds .

- Elemental analysis : Validate empirical formulas (e.g., C, H, N percentages) with deviations <0.3% from theoretical values .

- HPLC-MS : Detect impurities at ppm levels using reverse-phase C18 columns and acetonitrile/water mobile phases .

Advanced Question: How can researchers resolve contradictions in decomposition kinetics data under varying pH conditions?

Answer:

Contradictions often arise from uncontrolled variables. Mitigation strategies include:

- Controlled degradation studies : Conduct parallel experiments at pH 2–12 using buffered solutions (e.g., citrate-phosphate) to isolate pH effects. Monitor decomposition via UV-Vis at λmax 270 nm .

- Statistical validation : Apply ANOVA to datasets to identify significant outliers (p < 0.05) and recalibrate instrumentation if systemic errors are detected .

- Cross-referencing : Compare results with thermogravimetric analysis (TGA) to correlate mass loss with spectral changes .

Advanced Question: What experimental design principles should guide stability studies of α-ethoxy-m-nitrobenzylideneammonium chloride in aqueous environments?

Answer:

Design must account for hydrolytic sensitivity:

- Accelerated aging : Expose samples to 40°C/75% relative humidity for 4 weeks, simulating long-term storage. Use LC-MS to quantify degradation products (e.g., m-nitrobenzaldehyde) .

- Ionic strength effects : Test stability in 0.1–1.0 M NaCl to mimic physiological conditions. Note: High Cl⁻ concentrations may stabilize the ammonium moiety via common-ion effects .

- Light exclusion : Store samples in amber vials to prevent nitro group photolysis, a common source of variability .

Advanced Question: How should cross-validation of analytical methods be structured to ensure reliability in quantifying trace impurities?

Answer:

Implement a tiered validation protocol:

Primary method : HPLC-DAD with a 5-point calibration curve (R² ≥ 0.995) for major impurities.

Secondary method : GC-MS with electron ionization (70 eV) to detect volatile byproducts (e.g., ethoxy fragments) .

Orthogonal confirmation : Use nuclear magnetic resonance (NMR) to resolve co-eluting impurities via <sup>1</sup>H/<sup>13</sup>C chemical shifts .

Basic Question: What safety protocols are essential for handling α-ethoxy-m-nitrobenzylideneammonium chloride in laboratory settings?

Answer:

Adhere to hazard mitigation frameworks:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to prevent inhalation of nitro compound aerosols .

- Spill management : Neutralize spills with 10% sodium bicarbonate followed by adsorption with vermiculite .

- PPE : Wear nitrile gloves (≥8 mil thickness) and polycarbonate goggles to prevent dermal/ocular exposure .

Advanced Question: How can computational modeling complement experimental studies of the compound’s electronic structure?

Answer:

Density functional theory (DFT) provides insights into:

- Charge distribution : Calculate Mulliken charges to predict reactive sites (e.g., nitro group electrophilicity) .

- Solvent effects : Simulate solvation in ethanol/water mixtures using the SMD continuum model to refine synthetic conditions .

- Transition states : Identify energy barriers for decomposition pathways (e.g., C-N bond cleavage) using B3LYP/6-31G* basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.